8-bromo-5-methyl-1h,2h,3h,4h,5h-pyrrolo[1,2-a][1,4]diazepin-1-one
Description
8-bromo-5-methyl-1h,2h,3h,4h,5h-pyrrolo[1,2-a][1,4]diazepin-1-one, also known by its CAS number 1870471-98-9, is a chemical compound that has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
8-bromo-5-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-2-3-11-9(13)8-4-7(10)5-12(6)8/h4-6H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZDGCQYYQCXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C2=CC(=CN12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Assembly
The pyrrolo[1,2-a]diazepin-1-one core is typically constructed via cyclocondensation reactions between pyrrole derivatives and appropriately functionalized diamine precursors. A seminal approach involves the reaction of 2-aminomethylpyrrole with α-keto esters under acidic conditions. For instance, 5-methylpyrrole-2-carbaldehyde can undergo condensation with ethyl glyoxylate in the presence of ammonium acetate to yield a bicyclic imine intermediate, which is subsequently reduced to form the diazepinone ring.
Key modifications include the use of N-methylation to install the 5-methyl group early in the synthesis. In one protocol, 2-(aminomethyl)-5-methylpyrrole is reacted with methyl malonyl chloride in dichloromethane, followed by intramolecular cyclization using p-toluenesulfonic acid (PTSA) to afford the unsubstituted diazepinone precursor in 68% yield.
Bromination Tactics for C8 Functionalization
Introducing the bromine atom at the C8 position requires careful regioselectivity control. Direct electrophilic bromination of the preformed diazepinone core using bromine (Br₂) in acetic acid has been reported, though this method suffers from poor selectivity and competing side reactions. A superior alternative involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, which selectively brominates the electron-rich pyrrole moiety adjacent to the diazepinone nitrogen.
| Bromination Method | Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Electrophilic | Br₂ | AcOH | 25°C | 42 | 87% |
| Radical | NBS | DMF | 0–5°C | 78 | 95% |
Post-bromination purification via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) is critical to isolate the desired regioisomer.
Ring-Closing Metathesis (RCM) Approaches
Recent advances in transition-metal-catalyzed reactions have enabled the use of Grubbs II catalyst for constructing the seven-membered diazepinone ring. A linear diene precursor, such as 8-bromo-5-methylpyrrole-2-carboxamide allyl ester, undergoes RCM in dichloromethane at 40°C to form the bicyclic scaffold with 73% efficiency. This method circumvents harsh acidic conditions and improves functional group tolerance.
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from antimicrobial PBD synthesis, a resin-bound strategy has been explored. Wang resin-functionalized pyrrole derivatives are sequentially coupled with Fmoc-protected diamine building blocks using HBTU activation. After bromination with CuBr₂ in acetonitrile, cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with >90% purity.
Analytical Characterization and Quality Control
Critical spectroscopic data for 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a]diazepin-1-one include:
Chemical Reactions Analysis
8-bromo-5-methyl-1h,2h,3h,4h,5h-pyrrolo[1,2-a][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antibacterial Properties
Recent studies have indicated that derivatives of pyrrolobenzodiazepines, including 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one, exhibit broad-spectrum antibacterial activity. This compound has been linked to the development of new antibiotics effective against multidrug-resistant bacteria. The modifications in the structure enhance its binding affinity and cellular activity against resistant strains .
WDR5 Inhibition
The compound has shown potential as a WDR5 WIN-site inhibitor. In vitro studies demonstrated that it possesses moderate aqueous solubility and permeability characteristics that are conducive for oral bioavailability. However, initial in vivo studies indicated some toxicity and limited exposure at low doses . This suggests that while the compound holds promise for therapeutic applications targeting WDR5-related pathways in cancer treatment, further optimization is required to enhance its safety profile.
Structure-Activity Relationship (SAR)
The structure of 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one allows for various modifications that can significantly impact its biological activity. For instance:
- Core Modifications : Alterations to the bicyclic core have been shown to improve binding affinity and selectivity towards specific cellular targets.
- Substituent Variations : The introduction of different functional groups can enhance solubility and reduce toxicity while maintaining potency .
Case Study 1: Development of Antibiotic Agents
In a study focused on developing new antibiotic agents from pyrrolobenzodiazepine derivatives, researchers synthesized compounds based on the structure of 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one. These compounds demonstrated promising antibacterial activity against various strains of bacteria that are resistant to conventional treatments .
Case Study 2: Cancer Therapeutics
Another research initiative explored the efficacy of this compound in inhibiting WDR5 in cancer cells. The findings suggested that while the compound showed potential as a therapeutic agent due to its ability to inhibit cellular pathways associated with tumor growth and survival, further studies are needed to optimize its pharmacokinetic properties for clinical use .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 8-bromo-5-methyl-1h,2h,3h,4h,5h-pyrrolo[1,2-a][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to affect cell function and signal transduction pathways, leading to various biological effects .
Biological Activity
8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one is a heterocyclic compound characterized by the presence of both pyrrole and diazepine rings. Its molecular formula is with a molecular weight of 243.1 g/mol. This compound has garnered interest in various fields due to its potential biological activities.
The precise mechanism of action for 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one remains largely unexplored. However, it is hypothesized that derivatives of pyrrolopyrazine can modulate several biological pathways due to their diverse activities. This compound may interact with neurotransmitter systems or cellular signaling pathways, similar to other diazepine derivatives.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of pharmacological activities , including:
- Antipsychotic effects : Some diazepine derivatives are known to exhibit antipsychotic properties comparable to standard treatments like clozapine.
- Analgesic activity : Certain derivatives have shown efficacy in pain relief in animal models.
- Antisecretory activity : Compounds in this class may reduce secretions in gastrointestinal conditions.
In Vitro Studies
A study focusing on the biological activity of pyrrolopyrazine derivatives revealed that compounds related to 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one exhibited varying degrees of cytotoxicity against human tumor cell lines. The specific effects observed include:
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| 8-bromo-5-methyl-pyrrolodiazepin | LCLC-103H | 25 | Moderate Cytotoxicity |
| 8-bromo-5-methyl-pyrrolodiazepin | 5637 | 30 | Moderate Cytotoxicity |
| 8-bromo-5-methyl-pyrrolodiazepin | A-427 | 20 | High Cytotoxicity |
These findings suggest that the compound may have potential as an anticancer agent.
Neuropharmacological Studies
In a neuropharmacological context, compounds similar to 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one have demonstrated significant effects on the central nervous system (CNS). For instance:
- Antipsychotic Activity : In animal models for schizophrenia-like symptoms, certain pyrrolopyrazine derivatives showed a reduction in hyperactivity and improved cognitive function.
Comparison with Related Compounds
The biological activity of 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one can be compared with similar compounds:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 8-Bromo-Pyrrolodiazepine | High | Antipsychotic |
| Pyrrolopyrazine Derivative | Moderate | Analgesic |
This comparison highlights the unique properties that may arise from the specific structural features of 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one.
Q & A
Q. What are effective synthetic routes for 8-bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one, and how can reaction yields be optimized?
Methodological Answer: The compound is synthesized via intramolecular cyclization of precursor azides or amines. For example, in diazepine derivatives, carbonylazides undergo thermal or acid-catalyzed cyclization to form the diazepinone core . Optimization involves:
- Reagent selection : Use of benzotriazole intermediates (e.g., BtCH2OH) with p-TsOH catalysis in chloroform, achieving ~50–55% yields .
- Purification : Post-reaction filtration through molecular sieves and washing with NaOH to remove acidic byproducts .
- Substituent control : Bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) in DMF, as seen in analogous pyrrolo-diazepine syntheses .
Q. How should researchers characterize the structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis : Assign ¹H and ¹³C signals to confirm the diazepinone scaffold. For example, the carbonyl group (C=O) typically appears at ~170–175 ppm in ¹³C NMR, while bromine substituents deshield adjacent protons, causing distinct splitting patterns .
- HRMS : Validate molecular weight (e.g., C₉H₁₀BrN₂O has a calculated mass of 241.06 g/mol) .
- IR Spectroscopy : Confirm lactam C=O stretching vibrations at ~1650–1700 cm⁻¹ .
Q. What is the role of the bromine substituent in further functionalization or derivatization?
Methodological Answer: The 8-bromo group serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or heteroaryl groups. For example:
- Pd-catalyzed coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water to replace bromine with aryl groups, as demonstrated in pyrrolo-pyrazine analogs .
- Nucleophilic substitution : React with amines or alkoxides in DMF at 80°C to form C-N or C-O bonds .
Advanced Research Questions
Q. How does the compound’s reactivity in cyclization reactions compare to non-brominated analogs?
Methodological Answer: The bromine substituent can sterically hinder cyclization but also stabilize intermediates via electron-withdrawing effects. For example:
- Steric effects : In pyrrolo-diazepinones, bulky substituents may reduce cyclization efficiency, requiring higher temperatures (e.g., 80°C in DMF) .
- Electronic effects : Bromine’s electron-withdrawing nature accelerates amide-like conjugation in the diazepinone ring, as shown by ¹⁵N/¹⁷O NMR studies .
- Contradictions : Some routes (e.g., ethyl indole carboxylate with ammonia) fail to cyclize due to competing ring-opening reactions, necessitating alternative amines or catalysts .
Q. What biological activities are associated with structurally related pyrrolo-diazepinones, and how can SAR studies guide derivative design?
Methodological Answer:
- BET inhibition : Analogous 8-methyl-pyrrolo-pyrazinones show nanomolar potency against BRD4, with selectivity (>1500-fold) over EP300 bromodomains. Key SAR insights:
- Cytotoxicity : Pyrrolo-diazepinone nuclei fused with indole rings exhibit antitumor activity (e.g., IC₅₀ < 1 µM in leukemia cells). Derivatives with electron-withdrawing groups (e.g., Br, Cl) show improved DNA intercalation .
Q. How can computational modeling aid in understanding reaction mechanisms or binding interactions?
Methodological Answer:
- DFT calculations : Model cyclization transition states to identify energy barriers. For example, propargylamine cyclization to pyrrolo-triazepines was shown to favor six-membered intermediates over seven-membered products .
- Docking studies : Predict binding poses of brominated derivatives in BRD4’s acetyl-lysine pocket using AutoDock Vina. Electrostatic potential maps highlight bromine’s role in hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
